(7S)-1,4-dioxaspiro[4.5]decan-7-ol
Description
Properties
IUPAC Name |
(7S)-1,4-dioxaspiro[4.5]decan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVNKCBWGVVNNM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC2(C1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers
- 1,4-Dioxaspiro[4.5]decan-8-ol (CAS: N/A) :
Synthesized by NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one (). The hydroxyl group at C8 instead of C7 alters hydrogen-bonding capacity and steric interactions, making it less favorable for applications requiring precise stereocontrol . - 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 131206-74-1) :
Features a dimethyl substitution at C7 and a hydroxyl group at C6. The bulky methyl groups increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to the unsubstituted (7S)-isomer .
Table 1: Positional Isomers
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Feature |
|---|---|---|---|---|
| (7S)-1,4-Dioxaspiro[4.5]decan-7-ol | 73223-83-3 | C₈H₁₄O₃ | 158.19 | S-configuration at C7 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | N/A | C₈H₁₄O₃ | 158.19 | Hydroxyl at C8 |
| 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | 131206-74-1 | C₁₀H₁₈O₃ | 186.25 | C7 dimethyl, hydroxyl at C8 |
Functional Group Modifications
- This contrasts with the hydroxyl group in the parent compound, which is more suited for hydrogen bonding or oxidation reactions .
- (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS: 226916-19-4) :
The acrylic acid moiety and conjugated double bond enhance its utility in materials science (e.g., photopolymerization) but reduce stability under acidic conditions compared to the hydroxyl-bearing (7S)-isomer .
Table 2: Functional Group Variants
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Feature |
|---|---|---|---|---|
| 7-(Azidomethyl)-1,4-dioxaspiro[4.5]decan-7-ol | N/A | C₉H₁₅N₃O₃ | 213.23 | Azidomethyl group at C7 |
| (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | 226916-19-4 | C₁₂H₁₆O₄ | 224.26 | Acrylic acid substituent |
Stereochemical Variants
- (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(propenyl)-1,4-dioxaspiro[4.5]decan-7-ol (CAS: 866394-48-1) :
The R,S-configuration and bulky aromatic substituents at C8 make this compound a chiral building block for natural product synthesis (e.g., alkaloids), differing from the simpler (7S)-isomer . - 7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane (CAS: 68269-57-8) :
The lack of a hydroxyl group and presence of vinyl/methyl groups at C7 shift its reactivity toward radical or electrophilic additions, unlike the nucleophilic hydroxyl in the target compound .
Table 3: Stereochemical and Substituent Variants
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Feature |
|---|---|---|---|---|
| (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-propenyl isomer | 866394-48-1 | C₁₉H₂₆O₅ | 334.41 | Chiral aromatic substituents |
| 7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane | 68269-57-8 | C₁₁H₁₈O₂ | 182.26 | C7 methyl/vinyl substituents |
Q & A
Q. What are the optimal synthetic routes for (7S)-1,4-dioxaspiro[4.5]decan-7-ol, and how can stereoselectivity be controlled?
Methodological Answer: The synthesis of this compound can be adapted from methods used for analogous spirocyclic alcohols. For example, microbial reduction of ketones (e.g., using Saccharomyces cerevisiae) is a viable strategy to achieve high enantioselectivity, as demonstrated for structurally similar 1,4-dithiaspiro compounds . Key parameters include:
- Temperature control : Maintain 25–30°C to optimize enzyme activity.
- pH optimization : Use buffered aqueous media (pH 6–7) to stabilize biocatalysts.
- Substrate loading : Limit to ≤10 mM to avoid microbial inhibition.
Stereochemical analysis should employ chiral HPLC or NMR with chiral shift reagents to confirm the (7S) configuration .
Q. How can the hydroxyl group in this compound be selectively functionalized without disrupting the spirocyclic framework?
Methodological Answer: Selective functionalization can be achieved via:
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group during subsequent reactions, followed by fluoride-mediated deprotection .
- Mitsunobu Reaction : For stereospecific substitution, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configuration if needed .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity using NMR to detect changes in the spiro carbon environment .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The spirocyclic structure imposes steric constraints, particularly at the 7-position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental validation:
- Buchwald–Hartwig Amination : Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) to assess C–N bond formation feasibility.
- Suzuki–Miyaura Coupling : Screen boronic acids with varying steric demands to optimize yields.
Contradictions in reactivity (e.g., low yields with bulky substrates) may arise from torsional strain in the spiro system, requiring iterative ligand design .
Q. What strategies resolve discrepancies in reported biological activity data for spirocyclic alcohols like this compound?
Methodological Answer: Discrepancies often stem from:
- Impurity Profiles : Use LC-MS to verify compound purity (>95%) and rule out byproducts (e.g., oxidized ketones) .
- Assay Conditions : Standardize cell-based assays (e.g., MIC tests for antimicrobial activity) using consistent cell lines and growth media .
For mechanism-of-action studies, employ SPR (surface plasmon resonance) to screen protein targets and validate hits via CRISPR-Cas9 knockout models .
Q. How can computational methods predict the metabolic stability of this compound in drug discovery contexts?
Methodological Answer:
- In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., hydroxyl group glucuronidation).
- MD Simulations : Model interactions with CYP450 enzymes (e.g., CYP3A4) to estimate oxidation rates .
Experimental validation via liver microsome assays (human/rat) can quantify half-life () and intrinsic clearance, with discrepancies addressed by adjusting force field parameters in simulations .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting NMR data for spirocyclic compounds like this compound?
Methodological Answer: Contradictions often arise from:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect ring-flipping or conformational exchange in the spiro system .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts.
For ambiguous signals, use 2D techniques (HSQC, HMBC) to resolve coupling patterns and assign stereochemistry unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
